Molecular Weight and Predicted Lipophilicity Differentiate the 4-Allyl Substituent from 4-H and 4-Phenyl Analogs
The target compound (MW 265.29 g/mol) is structurally differentiated from the 4-unsubstituted analog (5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid (MW 225.22 g/mol, CAS 30452-55-2) and the 4-phenyl analog (2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, MW 303.33 g/mol) by its intermediate molecular weight and the presence of an allyl group . The allyl substituent adds 40.07 Da compared to the 4-H analog and is 38.04 Da lighter than the 4-phenyl analog, allowing predictable tuning of lipophilicity (estimated clogP contribution of ~+0.8 for allyl vs. H) without the aromatic stacking potential of phenyl [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 265.29 |
| Comparator Or Baseline | 4-H analog: 225.22; 4-Phenyl analog: 303.33 |
| Quantified Difference | Target is +40.07 Da heavier than 4-H analog and -38.04 Da lighter than 4-phenyl analog |
| Conditions | Calculated from molecular formula; property prediction models |
Why This Matters
The intermediate molecular weight and calculated lipophilicity make this compound ideal for fragment-based drug discovery (FBDD) where the allyl group provides a synthetic handle for further diversification without exceeding lead-like property thresholds.
- [1] PubChem. (n.d.). 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid. CID 2857103. View Source
